2-(4-Methoxyphenyl)benzothiophene
Overview
Description
2-(4-Methoxyphenyl)benzothiophene is an organic compound characterized by a benzothiophene core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)benzothiophene typically involves the following steps:
Benzothiophene Derivative Formation: The starting material, benzothiophene, is first synthesized or obtained commercially.
Substitution Reaction: The benzothiophene undergoes a substitution reaction with 4-methoxyphenylboronic acid or 4-methoxyphenyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)benzothiophene can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed, often with palladium catalysts and bases.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Reduced benzothiophene derivatives.
Substitution Products: Various substituted benzothiophenes with different functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)benzothiophene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological targets.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)benzothiophene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)benzothiophene is unique due to its specific structural features and reactivity. Similar compounds include:
2-(4-Methoxyphenyl)ethanol: A phenolic compound with a methoxy group on the benzene ring.
2-(4-Methoxyphenyl)ethanone: A ketone derivative with a methoxy group on the benzene ring.
2-(4-Methoxyphenyl)isocyanate: A reagent used in organic synthesis for amine protection.
These compounds share the methoxyphenyl group but differ in their core structures and functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCFCOXELVRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399761 | |
Record name | 2-(4-methoxyphenyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27884-09-9 | |
Record name | 2-(4-methoxyphenyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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